molecular formula C13H11Br2NO B5061587 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide CAS No. 6299-99-6

3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide

Cat. No.: B5061587
CAS No.: 6299-99-6
M. Wt: 357.04 g/mol
InChI Key: AFYRJVNBVNIJBU-UHFFFAOYSA-M
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Description

3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound with the molecular formula C13H11Br2NO It is a brominated pyridinium salt that features a phenyl group and an oxoethyl group attached to the pyridinium ring

Preparation Methods

The synthesis of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves a two-step process:

    Alkylation: The initial step involves the alkylation of 1-R-1,3-diazoles with unsaturated γ-bromo ketone derivatives. This reaction is carried out under controlled conditions to ensure the formation of the desired intermediate.

    Cyclization: The intermediate is then subjected to cyclization in the presence of a base. This step is crucial for the formation of the quaternary pyridinium salt.

Chemical Reactions Analysis

3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can undergo cyclization reactions to form more complex structures.

Common reagents used in these reactions include bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure plays a key role in its activity .

Comparison with Similar Compounds

3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(3-bromopyridin-1-ium-1-yl)-1-phenylethanone;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrNO.BrH/c14-12-7-4-8-15(9-12)10-13(16)11-5-2-1-3-6-11;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYRJVNBVNIJBU-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC(=C2)Br.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20385649
Record name 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6299-99-6
Record name NSC35694
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35694
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Bromo-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20385649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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